molecular formula C15H17FN3O8P B12826724 (4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate CAS No. 54397-88-5

(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B12826724
CAS No.: 54397-88-5
M. Wt: 417.28 g/mol
InChI Key: PXZLZKCYKJOBQJ-UHFFFAOYSA-N
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Description

5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include a fluorine atom at the 5-position and an amino-phenyl ester group. These modifications confer unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester typically involves multiple steps:

    Deoxygenation: The 2’-hydroxyl group of uridine is removed through a deoxygenation reaction, often using reagents like triethylsilane and trifluoroacetic acid.

    Esterification: The final step involves the esterification of the 5’-phosphate group with 4-aminophenol, using coupling agents like dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino-phenyl ester groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of 5-fluoro-2’-deoxyuridine derivatives.

    Reduction: Formation of reduced uridine analogs.

    Substitution: Formation of substituted uridine derivatives with various functional groups.

Scientific Research Applications

5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.

    Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit DNA synthesis.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking natural nucleosides, it gets incorporated into DNA, leading to chain termination and inhibition of cell proliferation. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2’-deoxyuridine: A closely related compound with similar structural modifications but lacking the amino-phenyl ester group.

    2’-deoxy-5-fluorouridine: Another analog with a fluorine atom at the 5-position but different ester groups.

Uniqueness

5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester is unique due to the presence of the amino-phenyl ester group, which enhances its binding affinity and specificity for certain enzymes. This modification also influences its pharmacokinetic properties, potentially improving its efficacy and reducing side effects compared to other nucleoside analogs.

Properties

CAS No.

54397-88-5

Molecular Formula

C15H17FN3O8P

Molecular Weight

417.28 g/mol

IUPAC Name

(4-aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C15H17FN3O8P/c16-10-6-19(15(22)18-14(10)21)13-5-11(20)12(26-13)7-25-28(23,24)27-9-3-1-8(17)2-4-9/h1-4,6,11-13,20H,5,7,17H2,(H,23,24)(H,18,21,22)

InChI Key

PXZLZKCYKJOBQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OC3=CC=C(C=C3)N)O

Origin of Product

United States

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